Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyridine ring and an azetidine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to have antitumor potential against different cell lines such as mcf-7 and caco-2 .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines like hela .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit c-jun n-terminal kinase-3 (jnk3), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cellular differentiation .
Result of Action
Similar compounds have shown significant antitumor activity . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Comparison: Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(11-3-4-14-15(6-11)22-10-18-14)19-8-13(9-19)21-12-2-1-5-17-7-12/h1-7,10,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKZUCHJVJJQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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